molecular formula C10H8N2 B1395797 5-Ethynyl-3-methyl-1H-indazole CAS No. 1093307-29-9

5-Ethynyl-3-methyl-1H-indazole

Cat. No. B1395797
CAS RN: 1093307-29-9
M. Wt: 156.18 g/mol
InChI Key: UGPLMCAEQYQOEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-indazoles, including 5-Ethynyl-3-methyl-1H-indazole, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . These strategies have been optimized over the years to increase yields and minimize the formation of byproducts .


Molecular Structure Analysis

The molecular formula of this compound is C10H8N2 . It belongs to the indazole family, which is characterized by a two-ring structure consisting of a benzene ring fused to a pyrazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . These reactions have been optimized to increase yields and minimize the formation of byproducts .

Scientific Research Applications

  • Kinase Inhibition in Cancer Research : A series of 3-ethynyl-1H-indazoles have been synthesized and evaluated as potential kinase inhibitors. These compounds exhibit low micromolar inhibition against critical components of the PI3K pathway, including PI3K, PDK1, and mTOR kinases. This discovery is significant in cancer research as these compounds show antiproliferative activity in both monolayer human cancer cell cultures and three-dimensional tumor models (Barile et al., 2010).

  • Synthesis of Novel Compounds : The synthesis of 5-ethynyl-1H-[1,2,3]triazole-4-carboxylic acid amide riboside, an isosteric to EICAR, and its derivatives have been accomplished using Pd(0)-catalyzed cross-coupling reactions. This synthesis method is crucial in developing new compounds for potential therapeutic applications (Ostrowski & Zeidler, 2008).

  • Antibacterial and Antifungal Applications : Indazole compounds, including those with a 5-ethynyl substitution, have been studied for their antimicrobial, anti-inflammatory, anticancer, anti-HIV, and antihypertensive actions. A study has highlighted the impact of the indazole scaffold as both antibacterial and antifungal agents, showing its potential in developing new antimicrobial drugs (Panda et al., 2022).

  • Synthesis of Anticancer Compounds : The synthesis of new NKP-1339 derivatives, which are ruthenium(III) coordination compounds for cancer therapy, has been improved. These compounds include 1-methyl-indazole and 1-ethyl-indazole, showing the potential of 5-ethynyl-3-methyl-1H-indazole derivatives in anticancer applications (Kuhn et al., 2015).

  • Pharmacological Studies : Indazole derivatives have been identified as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), which is significant in the development of drugs for neurological and psychiatric disorders (Tzvetkov et al., 2014).

Safety and Hazards

The safety data sheet for 5-Ethynyl-3-methyl-1H-indazole includes hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Future Directions

The indazole family, including 5-Ethynyl-3-methyl-1H-indazole, has a wide variety of medicinal applications . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . The future direction in this field could involve further optimization of these synthetic approaches and exploration of the medicinal properties of indazole derivatives .

Biochemical Analysis

Biochemical Properties

5-Ethynyl-3-methyl-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are essential for understanding the compound’s potential therapeutic applications .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter the expression of genes involved in critical cellular processes, thereby affecting the overall cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, this compound can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways. Additionally, this compound can influence metabolite levels, leading to changes in cellular energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, this compound can accumulate in specific cellular compartments, affecting its localization and function. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoskeletal dynamics and cellular signaling .

properties

IUPAC Name

5-ethynyl-3-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-3-8-4-5-10-9(6-8)7(2)11-12-10/h1,4-6H,2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPLMCAEQYQOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700113
Record name 5-Ethynyl-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1093307-29-9
Record name 5-Ethynyl-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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